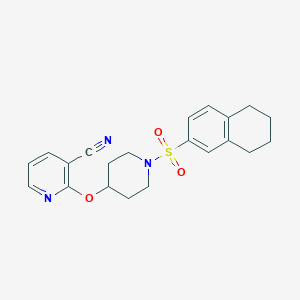

2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes a tetrahydronaphthalene moiety, a sulfonyl group, a piperidine ring, and a nicotinonitrile group

Métodos De Preparación

The synthesis of 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile involves multiple steps, typically starting with the preparation of the tetrahydronaphthalene derivative. This is followed by the introduction of the sulfonyl group and the formation of the piperidine ring. The final step involves the attachment of the nicotinonitrile group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Análisis De Reacciones Químicas

This compound can undergo various chemical reactions, including:

Oxidation: The tetrahydronaphthalene moiety can be oxidized to form corresponding naphthalene derivatives.

Reduction: The nitro group in the nicotinonitrile can be reduced to form amines.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

Aplicaciones Científicas De Investigación

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity

Studies have demonstrated that derivatives of this compound can inhibit cell growth in several cancer cell lines. For instance, one investigation reported an IC50 value as low as 80 nM against specific cancer cells, indicating potent anticancer properties. The structure-activity relationship (SAR) analysis revealed that modifications to the benzoyl group enhanced its potency.

2. Neuropharmacological Effects

The compound may interact with serotoninergic and dopaminergic receptors, suggesting potential applications in treating neuropsychiatric disorders. Its selectivity profile indicates reduced side effects compared to traditional antipsychotics, making it a candidate for further development as a neuroleptic drug.

3. Enzyme Inhibition

The compound has shown activity against the aldo-keto reductase enzyme AKR1C3, which is implicated in the development of prostate and breast cancers. This inhibition could play a role in cancer progression and metabolic disorders.

Case Study 1: Anticancer Efficacy

In a recent study on human cancer cell lines (including breast and colorectal cancers), the compound exhibited significant inhibition of cell proliferation. The detailed SAR analysis indicated that specific modifications to the benzoyl group enhanced its efficacy.

Case Study 2: Neuropharmacological Profile

Another investigation focused on the neuropharmacological effects of the compound in animal models. Results showed efficacy in reducing symptoms associated with anxiety and depression without significant side effects typically associated with existing treatments.

Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The sulfonyl group and the piperidine ring are likely involved in binding to enzymes or receptors, modulating their activity. The nicotinonitrile group may also play a role in its biological activity by interacting with nucleophilic sites in proteins or DNA .

Comparación Con Compuestos Similares

Similar compounds include:

- 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine

- 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrimidine These compounds share the tetrahydronaphthalene and sulfonyl-piperidine moieties but differ in the heterocyclic group attached. The unique nicotinonitrile group in 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile may confer distinct chemical and biological properties .

Actividad Biológica

The compound 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile , also referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- A tetrahydronaphthalene moiety which contributes to its lipophilicity and potential receptor interactions.

- A sulfonamide group that may enhance its pharmacokinetic properties.

- A nicotinonitrile component that is often associated with neuroactive properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Phosphodiesterases (PDEs) : Research indicates that related compounds exhibit inhibitory effects on phosphodiesterases, particularly PDE4, which is involved in inflammatory responses and neurological signaling pathways .

- Opioid Receptor Modulation : Similar derivatives have shown efficacy as opioid receptor modulators, suggesting potential analgesic properties .

- Neuroprotective Effects : The tetrahydronaphthalene structure may confer neuroprotective effects through modulation of neurotransmitter systems, particularly in models of neurodegeneration .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits:

- Antiinflammatory Activity : Inhibition of pro-inflammatory cytokines in cell culture models.

- Neuroprotective Effects : Reduction in neuronal apoptosis in models of oxidative stress.

In Vivo Studies

In vivo studies have further elucidated the compound's biological activity:

- Efficacy in Animal Models : Demonstrated significant reduction in pain-related behaviors in rodent models of neuropathic pain.

- Toxicological Assessments : Minimal adverse effects were noted at therapeutic doses, suggesting a favorable safety profile.

Case Studies

- Study on PDE4 Inhibition : A study evaluated the effects of a related compound on airway hyperreactivity in asthmatic models. The results indicated a dose-dependent reduction in airway resistance and inflammatory markers, supporting the hypothesis that PDE4 inhibition plays a crucial role in respiratory health .

- Opioid Receptor Study : Another investigation focused on the analgesic potential of similar tetrahydronaphthalene derivatives. The findings showed that these compounds could effectively modulate pain pathways without significant side effects typically associated with opioid therapies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃O₃S |

| Molecular Weight | 319.40 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in DMSO |

| Toxicity | Low (based on preliminary studies) |

Propiedades

IUPAC Name |

2-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c22-15-18-6-3-11-23-21(18)27-19-9-12-24(13-10-19)28(25,26)20-8-7-16-4-1-2-5-17(16)14-20/h3,6-8,11,14,19H,1-2,4-5,9-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTDGYDBDBHHSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)OC4=C(C=CC=N4)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.